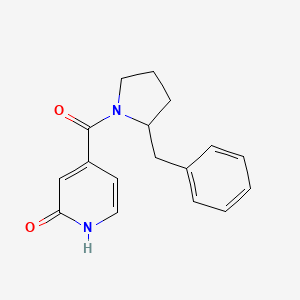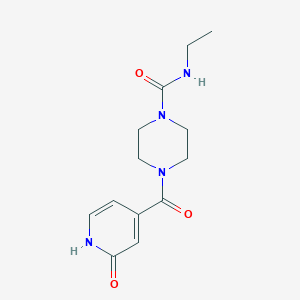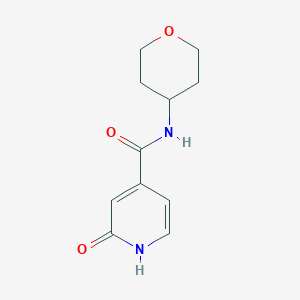![molecular formula C13H22N4O B6629351 2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine, commonly known as DMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a white crystalline solid that is soluble in water and organic solvents.
Wirkmechanismus
The exact mechanism of action of DMP is not fully understood. However, studies have suggested that DMP may inhibit the activity of certain enzymes involved in DNA synthesis, which may contribute to its antitumor and antiviral activities.
Biochemical and Physiological Effects:
DMP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. DMP has also been shown to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
DMP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in both water and organic solvents, which makes it versatile for use in different experimental setups. However, DMP has several limitations as well. It is not very stable and can degrade over time, which may affect its efficacy. Additionally, DMP has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for research on DMP. One potential area of research is its potential as an antifungal agent. DMP has been shown to exhibit antifungal activity, and further research could explore its potential applications in treating fungal infections. Another area of research is its potential as an anti-inflammatory agent. DMP has been shown to exhibit anti-inflammatory activity, and further research could explore its potential applications in treating inflammatory diseases. Finally, further research could explore the efficacy of DMP in vivo, which could provide valuable insights into its potential applications in clinical settings.
Conclusion:
In conclusion, DMP is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMP has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as anti-inflammatory and antioxidant activities. While DMP has several advantages for lab experiments, it also has limitations, including its instability and limited in vivo research. Further research on DMP could explore its potential applications as an antifungal and anti-inflammatory agent, as well as its efficacy in vivo.
Synthesemethoden
DMP can be synthesized by reacting 2,4-diaminopyrimidine with oxan-4-yl ethyl chloride in the presence of dimethylamine. The reaction yields DMP as a white crystalline solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
DMP has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMP has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an antifungal agent.
Eigenschaften
IUPAC Name |
2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10(11-5-8-18-9-6-11)15-12-4-7-14-13(16-12)17(2)3/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJQXNNQGWJXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)


![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)

![N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)

![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)

![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)